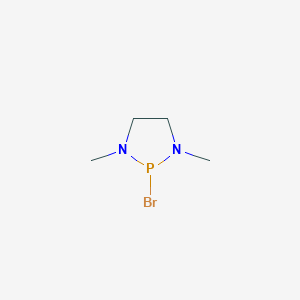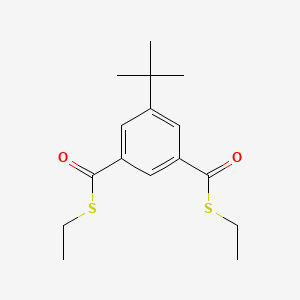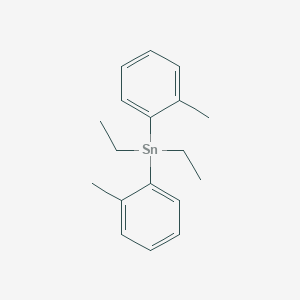
9-Ethyl-10-ethylidene-9,10-dihydroanthracen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-10-ethylidene-9,10-dihydroanthracen-9-OL is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. This compound is part of the dihydroanthracene family, which is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 9-Ethyl-10-ethylidene-9,10-dihydroanthracen-9-OL can be achieved through several methods:
Dissolving Metal Reduction:
Magnesium Reduction: Similar to the sodium reduction, magnesium can also be used to reduce anthracene to form the desired compound.
Coupling of Benzyl Chloride: This method uses aluminium chloride as a catalyst to couple benzyl chloride, leading to the formation of the compound.
Chemical Reactions Analysis
9-Ethyl-10-ethylidene-9,10-dihydroanthracen-9-OL undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be further reduced to form more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the ethylidene group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Ethyl-10-ethylidene-9,10-dihydroanthracen-9-OL has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 9-Ethyl-10-ethylidene-9,10-dihydroanthracen-9-OL exerts its effects involves its ability to donate hydrogen atoms. This property makes it a valuable compound in hydrogenation reactions, where it acts as a hydrogen donor. The molecular targets and pathways involved in its action are primarily related to its interactions with other chemical species during these reactions.
Comparison with Similar Compounds
9-Ethyl-10-ethylidene-9,10-dihydroanthracen-9-OL can be compared with other similar compounds such as:
9,10-Dihydroanthracene: This compound is a simpler derivative of anthracene and is also used as a hydrogen donor.
Anthracene: The parent compound from which this compound is derived.
9,10-Diethyl-9,10-dihydroanthracene: Another derivative with similar properties but different substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogues.
Properties
CAS No. |
63557-94-8 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
9-ethyl-10-ethylideneanthracen-9-ol |
InChI |
InChI=1S/C18H18O/c1-3-13-14-9-5-7-11-16(14)18(19,4-2)17-12-8-6-10-15(13)17/h3,5-12,19H,4H2,1-2H3 |
InChI Key |
NZXWOBQSFXWDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C(=CC)C3=CC=CC=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


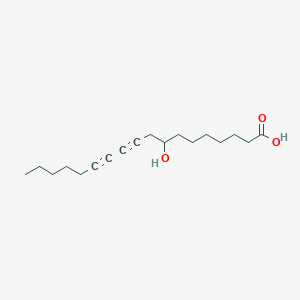
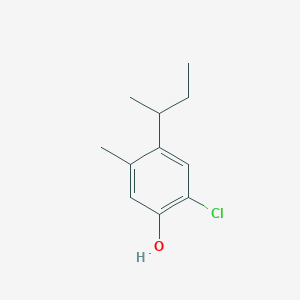
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
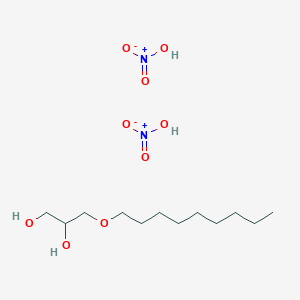
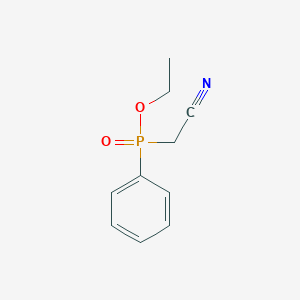
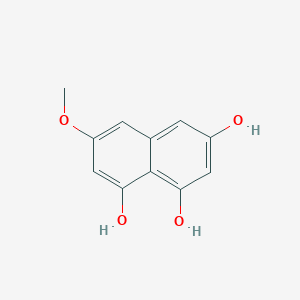

![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)


